molecular formula C17H23FN2O5S B4766251 {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone

Cat. No.: B4766251
M. Wt: 386.4 g/mol
InChI Key: UQYIPGIZDBNWPX-UHFFFAOYSA-N
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Description

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone is a complex organic compound that features a combination of fluorine, methoxy, sulfonyl, piperidine, and morpholine functional groups

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures may pose hazards. For example, 5-Fluoro-2-methoxyphenylboronic acid is harmful if swallowed and can cause skin and eye irritation .

Future Directions

Given the complexity of this molecule and the potential biological activity of similar compounds, future research could focus on exploring its potential therapeutic applications, understanding its mechanism of action, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone typically involves multiple steps:

    Formation of the sulfonyl group: The initial step involves the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Piperidine ring formation: The next step involves the formation of the piperidine ring through a cyclization reaction.

    Morpholine attachment: The morpholine group is introduced via a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the sulfonylated piperidine intermediate with the morpholine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: It can be used in studies involving receptor-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activity.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a building block in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and morpholine groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorine atom can also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-4-yl)methanone
  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-4-yl)methanone

Uniqueness

The presence of the morpholine group in {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone distinguishes it from similar compounds. This group can enhance the compound’s solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry and drug development.

Properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-24-15-3-2-14(18)12-16(15)26(22,23)20-6-4-13(5-7-20)17(21)19-8-10-25-11-9-19/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYIPGIZDBNWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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